![molecular formula C18H21FN4O2 B2828537 N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030097-57-4](/img/structure/B2828537.png)
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Base Structure : N-(5-fluoro-2-methylphenyl)
- Linker : 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}
- Functional Group : Acetamide
The molecular formula is C16H19FN4O with a molecular weight of approximately 304.35 g/mol. Its unique structure suggests potential interactions with various biological targets.
This compound primarily functions as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways associated with cancer progression. Notably, it has shown inhibitory activity against c-KIT and PDGFRβ kinases, which are implicated in gastrointestinal stromal tumors (GISTs).
Inhibition Studies
The compound demonstrated:
- IC50 Values :
- c-KIT: 99 nM
- PDGFRβ: 120 nM
- DDR1: 126 nM
- CSF1R: 133 nM
These values indicate potent inhibition, suggesting that the compound could be effective in treating cancers driven by these pathways .
Efficacy in Preclinical Models
In preclinical studies involving xenograft models:
- Tumor Growth Inhibition : At doses of 50 and 100 mg/kg, significant tumor growth inhibition was observed in GIST-T1 cell-inoculated mice, demonstrating the compound's potential as a therapeutic agent against GISTs .
Pharmacokinetics
Pharmacokinetic studies revealed:
- Bioavailability : Approximately 36% when administered orally.
- Half-life : Around 4.11 hours.
- Clearance Rate : Fast clearance with a rate of 4.988 L/h/kg when administered intravenously.
These pharmacokinetic properties suggest that while the compound is effective, its rapid clearance may necessitate careful dosing strategies to maintain therapeutic levels .
Study on Antitumor Activity
A study highlighted the use of this compound in a model of GISTs. The results indicated that the compound not only inhibited tumor growth but also exhibited selectivity over normal cells, which is critical for reducing side effects associated with cancer therapies .
Comparative Analysis with Other Compounds
Comparative studies with other small molecule inhibitors showed that this compound maintained a favorable selectivity profile against ABL kinase while effectively inhibiting c-KIT. This selectivity is crucial for targeting specific cancer pathways without affecting normal cellular functions .
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-5-6-14(19)10-15(12)21-16(24)11-25-17-9-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUZRFRBWIDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。